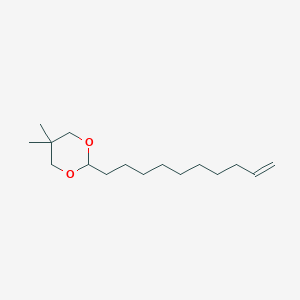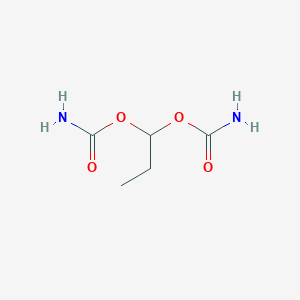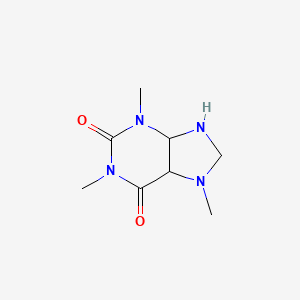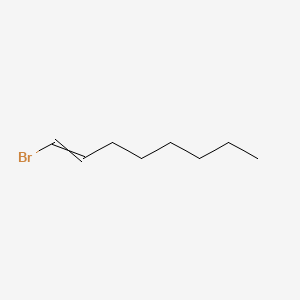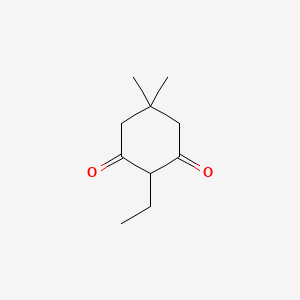
1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- is an organic compound with the molecular formula C10H16O2 It is a derivative of 1,3-cyclohexanedione, where the hydrogen atoms at the 2-position and the 5,5-positions are replaced by ethyl and dimethyl groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- typically involves the alkylation of 1,3-cyclohexanedione. One common method is the reaction of 1,3-cyclohexanedione with ethyl bromide and methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of 1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The starting materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides (e.g., ethyl bromide) in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted cyclohexanedione derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an enzyme inhibitor. It can interact with specific enzymes and affect their activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their structure and function. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclohexanedione, 5,5-dimethyl-: A closely related compound with similar chemical properties but without the ethyl group at the 2-position.
2-Methyl-1,3-cyclohexanedione: Another derivative with a methyl group at the 2-position instead of an ethyl group.
Uniqueness
1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- is unique due to the presence of both ethyl and dimethyl groups, which impart distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
2406-29-3 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-ethyl-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-4-7-8(11)5-10(2,3)6-9(7)12/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
GOSMSPNTUUZKBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)CC(CC1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


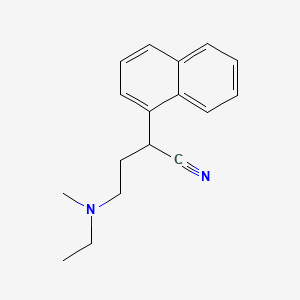
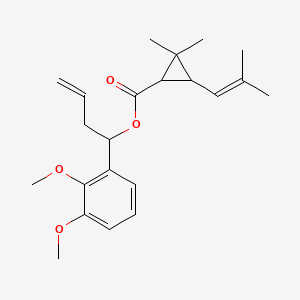
![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
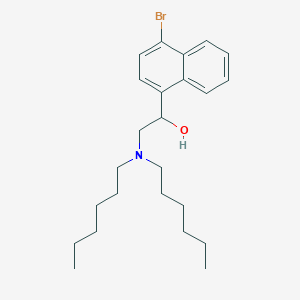

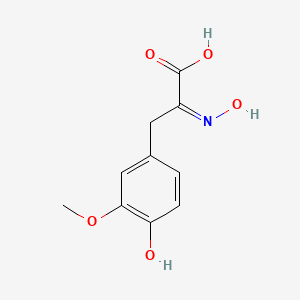
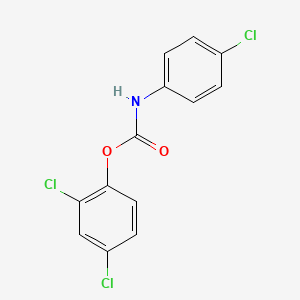
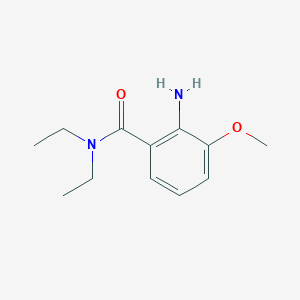
![Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate](/img/structure/B14741076.png)
